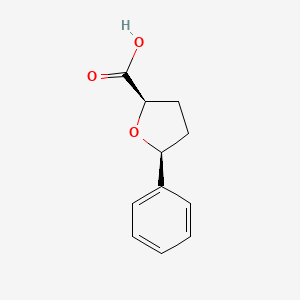

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis (Rac-MOC) is an organic compound with a structure consisting of a five-membered ring containing two carbon atoms and five oxygen atoms, with a carbonyl group at the end of each carbon atom. Rac-MOC is a versatile and important compound for the synthesis of various bioactive molecules and has been the subject of numerous scientific studies in the past few decades.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Stereoselective synthesis plays a crucial role in the development of compounds with specific configurations, which is critical for their biological activity and material properties. For instance, the work by Gebert et al. (2002) on the stereoselective 1,3-dipolar cycloaddition of an azomethine ylide with a chiral 1,3-thiazole-5(4H)-thione demonstrates the importance of stereochemistry in obtaining spirocyclic compounds, which could have implications for designing compounds with specific stereochemical configurations including those similar to "rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis" (A. Gebert, A. Linden, G. Mlostoń, H. Heimgartner, 2002).

Coordination Chemistry and Metal Complexes

The coordination behavior of carbohydrazide derivatives with metals is another area of interest. Research by Ismail et al. (2017) on oxorhenium(V) complexes with bidentate carbohydrazide Schiff bases highlights the synthesis, characterization, and interaction with DNA of such complexes. These findings are relevant for understanding the coordination properties of carbohydrazide derivatives and their potential applications in bioinorganic chemistry and materials science (M. Ismail, I. Booysen, M. Akerman, 2017).

Biological Activities

While direct studies on "this compound" specifically were not identified, research on related carbohydrazide derivatives provides insights into potential biological activities. The synthesis and antimuscarinic activity of derivatives of 2-substituted-1,3-dioxolanes by Marucci et al. (2005) illustrate the potential of such compounds in modulating muscarinic receptors, indicating possible therapeutic applications (G. Marucci, P. Angeli, L. Brasili, M. Buccioni, D. Giardiná, U. Gulini, A. Piergentili, G. Sagratini, S. Franchini, 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate followed by oxidation to form the desired product.", "Starting Materials": [ "2-methyl-2-oxazoline", "hydrazine hydrate", "sodium periodate", "sodium chloride", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Add 2-methyl-2-oxazoline to a round-bottom flask and add hydrazine hydrate dropwise while stirring.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it under vacuum.", "Dissolve the precipitate in water and add sodium periodate.", "Stir the mixture at room temperature for 2 hours.", "Add sodium chloride and stir for an additional 30 minutes.", "Extract the mixture with ethyl acetate and wash the organic layer with sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the product by column chromatography to obtain rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis." ] } | |

Número CAS |

1807916-66-0 |

Fórmula molecular |

C6H12N2O2 |

Peso molecular |

144.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.